molecular formula C18H15ClN2O3 B13150903 (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 39545-26-1

(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B13150903
CAS No.: 39545-26-1
M. Wt: 342.8 g/mol
InChI Key: PIHNVMQBEJPYDL-INIZCTEOSA-N
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Description

(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: is a synthetic organic compound that belongs to the class of amino acids. It features a chlorobenzoyl group and an indole moiety, making it structurally unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorobenzoylation: The indole derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the chlorobenzoyl indole intermediate.

    Amino Acid Coupling: The final step involves coupling the chlorobenzoyl indole intermediate with an appropriate amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated peptide synthesizers for the coupling steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
  • Investigated for its interactions with enzymes and receptors.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.
  • Evaluated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S)-2-[(2-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure with a bromine atom instead of chlorine.

    (2S)-2-[(2-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure with a fluorine atom instead of chlorine.

    (2S)-2-[(2-methylbenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness:

  • The presence of the chlorine atom in (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • The combination of the chlorobenzoyl group and the indole moiety makes this compound distinct in terms of its chemical and biological properties.

Properties

CAS No.

39545-26-1

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1

InChI Key

PIHNVMQBEJPYDL-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl

solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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